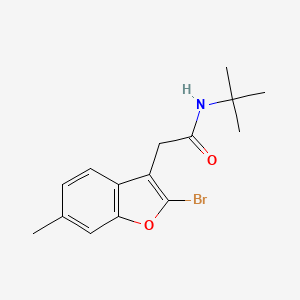![molecular formula C12H14N6O2 B5436718 2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine](/img/structure/B5436718.png)
2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is attached to a carbonyl group, which is further connected to a piperidine ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. This entire structure is connected to a pyrimidine ring via an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a carbonyl group, a piperidine ring, and a pyrimidine ring . The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carbonyl group can undergo reactions such as nucleophilic addition and reduction . The piperidine ring can participate in reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and the presence of functional groups. For example, the presence of the 1,2,3-triazole ring could confer stability and resistance to hydrolysis . The carbonyl group could make the compound polar and capable of participating in hydrogen bonding .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” would depend on its specific properties and uses. For example, if it were used as a drug, potential side effects and toxicity would need to be carefully evaluated through preclinical and clinical testing .
Direcciones Futuras
The future directions for research on “2-{[1-(1H-1,2,3-triazol-5-ylcarbonyl)-4-piperidinyl]oxy}pyrimidine” could involve exploring its potential applications in various fields. For example, it could be investigated for its potential use as a drug, with studies focusing on its synthesis, mechanism of action, and pharmacological properties . Additionally, its physical and chemical properties could be studied further to develop new materials or chemical processes .
Propiedades
IUPAC Name |
(4-pyrimidin-2-yloxypiperidin-1-yl)-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-11(10-8-15-17-16-10)18-6-2-9(3-7-18)20-12-13-4-1-5-14-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHGOQNQBFEKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5436638.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5436653.png)
![7-acetyl-3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5436659.png)

![(4aS*,8aR*)-6-(ethylsulfonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436678.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5436689.png)
![N'-{2-[(4-fluorobenzyl)oxy]benzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5436697.png)

![(3S*,5R*)-1-(cyclopropylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5436713.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5436729.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5436744.png)